molecular formula C20H24N4O5S B5066457 ethyl 2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4-(4-nitrophenyl)-3-thiophenecarboxylate

ethyl 2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4-(4-nitrophenyl)-3-thiophenecarboxylate

Cat. No. B5066457
M. Wt: 432.5 g/mol
InChI Key: ASMYLSDEKGWOGT-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an ester group (carboxylate), a nitro group, a thiophene ring, and a piperazine ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring is a saturated six-membered ring containing two nitrogen atoms. The thiophene ring is a five-membered ring containing one sulfur atom .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the ester group could undergo hydrolysis or transesterification. The nitro group could be reduced to an amine. The thiophene ring could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar nitro and ester groups could make the compound relatively polar. The compound could potentially form hydrogen bonds with other molecules .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, it could interact with biological targets such as enzymes or receptors. The piperazine ring is a common feature in many drugs and can interact with a variety of biological targets .

Safety and Hazards

The safety and hazards of this compound would depend on its structure and properties. For example, the nitro group could potentially make the compound explosive under certain conditions. As with any chemical, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future directions for research on this compound could include exploring its potential uses. For example, if the compound shows promising biological activity, it could be further developed as a drug. Additionally, the synthesis of the compound could be optimized to make it more efficient and environmentally friendly .

properties

IUPAC Name

ethyl 2-[[2-(4-methylpiperazin-1-yl)acetyl]amino]-4-(4-nitrophenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O5S/c1-3-29-20(26)18-16(14-4-6-15(7-5-14)24(27)28)13-30-19(18)21-17(25)12-23-10-8-22(2)9-11-23/h4-7,13H,3,8-12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMYLSDEKGWOGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CN3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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